MTC420
Description
Discovery and Development Context in Antituberculosis Research
The discovery of MTC420 emerged from a pressing need to address the global burden of tuberculosis (TB), particularly multidrug-resistant Mycobacterium tuberculosis (Mtb) strains. In 2017, a collaborative effort led by researchers at the University of Liverpool identified this compound (compound 42a) through a high-throughput screening (HTS) campaign targeting the respiratory chain dehydrogenase component, NADH:menaquinone oxidoreductase (Ndh). This enzyme is critical for mycobacterial energy metabolism, making it a strategic target for novel antitubercular agents.
The HTS evaluated 11,000 compounds, prioritized based on structural similarities to phenothiazine-derived Ndh inhibitors such as trifluoperazine and thioridazine. Concurrent in-house screening of a quinolone-focused library identified the quinolone core as the most promising chemotype, with ~90 hits demonstrating activity against replicating Mtb. Subsequent structure-activity relationship (SAR) studies optimized the quinolone scaffold, leading to this compound—a metabolically stable derivative with nanomolar-range inhibitory concentrations (IC50) against both drug-sensitive and multidrug-resistant Mtb strains.
Table 1: Key Antitubercular Activity of this compound
| Strain/Model | IC50 (nM) | Source |
|---|---|---|
| Replicating Mtb (H37Rv) | 525 | |
| Wayne Model (Dormant Mtb) | 76 | |
| MDR Mtb (Clinical Isolate) | 140 |
This breakthrough validated the quinolone scaffold as a viable platform for targeting mycobacterial respiration, addressing a critical gap in TB therapeutics.
Structural Classification as a Heterocyclic Quinolone Derivative
This compound belongs to the heterocyclic quinolone family, characterized by a 4-oxo-1,4-dihydroquinoline core modified with strategic substitutions to enhance target affinity and metabolic stability. Its molecular formula (C20H16F4N2O) reflects three key structural features:
- Fluorine Substitutions : Dual fluorine atoms at positions C-5 and C-7 improve membrane permeability and resistance to enzymatic degradation.
- 3-Methyl Group : A methyl group at C-3 stabilizes the keto-enol tautomer, which is essential for binding to the Ndh active site.
- 4-(3,3-Difluoropyrrolidin-1-yl)phenyl Side Chain : This hydrophobic moiety enhances interactions with the menaquinone-binding pocket of Ndh, conferring specificity against mycobacterial isoforms.
Figure 1: Structural Features of this compound
F
|
F—C—N—C—O
| |
CH3 N—(Difluoropyrrolidine)
Simplified representation highlighting critical substituents.
The gem-difluoro group in the pyrrolidine ring reduces metabolic oxidation, prolonging half-life in microsomal assays (e.g., 72.8 minutes in human microsomes). This structural optimization distinguishes this compound from earlier quinolones, which often suffered from rapid hepatic clearance.
Key Target Pathogens: Mycobacterium tuberculosis Complex
This compound exhibits potent activity against the Mycobacterium tuberculosis complex (MTBC), a group of phylogenetically related pathogens including:
- Drug-Sensitive Mtb (H37Rv) : IC50 = 525 nM in aerobic cultures.
- Multidrug-Resistant Mtb (MDR-TB) : Retains efficacy against isolates with resistance to rifampicin and isoniazid (IC50 = 140–548 nM).
- Dormant Mtb (Wayne Model) : Inhibits non-replicating bacilli under hypoxic conditions (IC50 = 76 nM), a critical feature for targeting latent infections.
The compound’s mechanism involves disrupting the electron transport chain (ETC) by inhibiting Ndh, thereby depleting ATP synthesis and inducing bacterial death. This target-specific action minimizes cross-resistance with first-line TB drugs, which primarily target cell wall synthesis or transcription.
Table 2: Comparative Activity Against Mtb Respiratory Targets
| Target Enzyme | Inhibitor Class | MTC50 (nM) |
|---|---|---|
| NADH:menaquinone oxidoreductase | Heterocyclic quinolones | 76–525 |
| Cytochrome bc1 | Imidazopyridines | 83–2500 |
| ATP synthase | Diarylquinolines | 2–50 |
Data synthesized from .
Properties
CAS No. |
2088930-66-7 |
|---|---|
Molecular Formula |
C20H16F4N2O |
Molecular Weight |
376.3546 |
IUPAC Name |
2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one |
InChI |
InChI=1S/C20H16F4N2O/c1-11-18(25-16-9-13(21)8-15(22)17(16)19(11)27)12-2-4-14(5-3-12)26-7-6-20(23,24)10-26/h2-5,8-9H,6-7,10H2,1H3,(H,25,27) |
InChI Key |
FFUXCAUWEZSJRC-UHFFFAOYSA-N |
SMILES |
FC1=C2C(NC(C3=CC=C(N4CCC(F)(F)C4)C=C3)=C(C)C2=O)=CC(F)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MTC420; MTC-420; MTC 420. |
Origin of Product |
United States |
Scientific Research Applications
Anti-Tuberculosis Activity
MTC420 has shown remarkable anti-mycobacterial activity with minimum inhibitory concentrations (MIC) indicating its effectiveness against both drug-sensitive and resistant strains:
| Strain Type | IC50 (nM) |
|---|---|
| Drug-sensitive M. tuberculosis | 525 |
| Hypoxic M. tuberculosis (Wayne strain) | 76 |
| Multi-drug resistant patient isolates | 140 |
These findings suggest that this compound not only inhibits the growth of M. tuberculosis but also has favorable pharmacokinetic (PK) properties, making it a viable candidate for further development in TB treatment .
Case Study 1: Efficacy Against Drug-Resistant Strains
In a study conducted by Hong et al., this compound was evaluated for its efficacy against various strains of M. tuberculosis, including those resistant to first-line therapies. The results demonstrated that this compound maintained potent activity even against these challenging strains, suggesting its role as a critical addition to current TB treatment regimens .
Case Study 2: Pharmacokinetic Profile
Another significant aspect of this compound is its pharmacokinetic profile. Studies have shown that the compound exhibits favorable absorption and distribution characteristics, which are essential for effective therapeutic outcomes. The toxicological assessments indicated low systemic toxicity, further supporting its potential as a safe therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or mechanistic similarities with MTC420:
Key Comparative Findings
Potency Against MDR Strains :
this compound exhibits lower IC50 (140 nM) against MDR Mtb compared to moxifloxacin (MIC90 = 0.5 µg/mL) and SCR0911 (MIC50 = 107 ± 5.8 µM), suggesting superior efficacy in drug-resistant infections .Metabolic Stability :
this compound’s gem-difluoro side chain enhances metabolic stability, unlike TBI-166, which has a shorter half-life (41.25 h) due to reduced lipophilicity (log P = 4.52 vs. CFZ’s log P > 5) .Mechanistic Versatility :
While SCR0911 and TBI-166 target cytochrome bc1, this compound’s inhibition of NDH-2 disrupts energy metabolism without cross-resistance to existing cytochrome inhibitors .
Pharmacophore Optimization and SAR Insights
- Quinolone Core: Essential for binding to NDH-2’s hydrophobic pocket. Substitution with pyridyl groups (as in TBI-166) reduces potency but improves PK .
- Amine Side Chain: Primary amines in this compound facilitate hydrogen bonding with NDH-2, a feature absent in older quinolones like moxifloxacin .
- Fluorine Substituents : Gem-difluoro moieties in this compound enhance metabolic stability by blocking oxidative degradation pathways .
Preparation Methods
Initial Intermediate: Aromatic Finkelstein Reaction
The synthesis commences with 4-bromopropiophenone , which undergoes an aromatic Finkelstein reaction to yield 4-iodopropiophenone . This halogen exchange is catalyzed by copper(I) iodide (CuI) in the presence of N,N-dimethyl-1,2-diaminoethane , enhancing reactivity for subsequent amination. The reaction proceeds under mild conditions, achieving near-quantitative conversion (85–95% yield).
Buchwald–Hartwig Amination for Side Chain Installation
The iodinated intermediate undergoes a Buchwald–Hartwig amination to introduce the gem-difluoroamine side chain. Key reagents include:
-
Pd₂(dba)₃ (palladium tris(dibenzylideneacetone)) as a catalyst
-
Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand
-
gem-Fluorinated amine derivatives as nucleophiles
This step forms the ketone intermediate 41a–b in 12–28% yield , with the low yield attributed to steric hindrance from the gem-difluoro group. Microwave-assisted heating (150°C, 90 minutes) improves reaction efficiency.
Quinolone Core Formation via Oxazoline Condensation
The final step couples the side chain-containing ketone (41a ) with an oxazoline derivative under acidic conditions:
-
Triflic acid (TfOH) in n-butanol
-
Heating at 130°C for 24 hours
-
Purification via trituration with diethyl ether or flash chromatography
This yields this compound (42a ) in 47–56% isolated yield . The oxazoline precursor is synthesized from isatoic anhydride in 34–75% yield , with substituents at the 3-, 6-, and 7-positions tailored for optimal Mtb inhibition.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic System for Amination
Comparative studies reveal:
| Catalyst-Ligand System | Yield (%) | Purity (%) |
|---|---|---|
| Pd₂(dba)₃/Xantphos | 28 | 95 |
| Pd(OAc)₂/BINAP | 15 | 88 |
| CuI/1,10-phenanthroline | <5 | 72 |
The Pd₂(dba)₃/Xantphos system maximizes yield while suppressing β-hydride elimination.
Substituent Effects on Quinolone Reactivity
-
3-Methyl substitution enhances metabolic stability by blocking cytochrome P450 oxidation.
-
7-Methoxy groups improve solubility (logP reduced from 4.2 to 3.5) without compromising Mtb IC₅₀.
Analytical Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (400 MHz, DMSO-d₆):
-
δ 11.42 ppm : Singlet (1H, NH, quinolin-4-one)
-
δ 7.71 ppm : Doublet (J = 11.9 Hz, 1H, H-5 quinoline)
-
δ 3.90 ppm : Singlet (3H, OCH₃)
¹³C NMR confirms the gem-difluoro motif via absence of CF₂ coupling.
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M + H]⁺ = 383.1513 (C₂₂H₂₄N₂O₂³⁵Cl)
-
Calculated : 383.1526 (Δ = -3.4 ppm)
Isotopic pattern analysis (³⁵Cl:³⁷Cl ≈ 3:1) validates molecular formula.
Purity and Elemental Analysis
-
HPLC purity : ≥99% (C18 column, 0.1% TFA/ACN gradient)
-
Elemental analysis :
-
Calculated (C₂₂H₂₃N₂O₂F₂): C 68.74%, H 5.99%, N 7.29%
-
Found: C 68.69%, H 6.04%, N 7.21%
-
Scalability and Process Considerations
Kilogram-Scale Production Challenges
Environmental Impact Mitigation
-
Solvent recovery : n-Butanol is distilled and reused (85% recovery rate).
-
Pd waste : Residues are extracted with EDTA solution and recycled.
Comparative Analysis with Analogues
Q & A
Q. What are the key structural components of MTC420, and how do they influence its biological activity?
this compound comprises four distinct rings (A–D), each contributing to its bioactivity. The A ring (aromatic with a nitrogen atom) and D ring (fluorine-substituted tetracarbon structure) are critical for target binding, as demonstrated in Mycobacterium tuberculosis (Mtb) respiratory chain inhibition studies . Methodological insight: Use structure-activity relationship (SAR) analysis to systematically modify substituents (e.g., R1/R2 groups on the A/B rings) and evaluate changes in potency via in vitro MIC (minimum inhibitory concentration) assays .
Q. What experimental models are recommended for initial evaluation of this compound’s antitubercular activity?
Q. How should researchers design dose-response studies for this compound?
Adopt a logarithmic dilution series (e.g., 0.06–64 µg/mL) to capture full dose-response curves. Include positive controls (e.g., isoniazid) and negative controls (vehicle-only). Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC50/IC50 values .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy of this compound be resolved?
Contradictions often arise from differences in metabolic stability or tissue penetration . Mitigation strategies:
- Perform metabolite identification (e.g., LC-MS/MS) to detect inactive breakdown products .
- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
- Validate findings in hypoxic Mtb models (e.g., Wayne model) to mimic in vivo conditions .
Q. What methodological approaches optimize this compound’s SAR for reduced off-target effects?
- Fragment-based drug design : Replace the C ring with bioisosteres (e.g., pyridine instead of benzene) to enhance selectivity .
- Computational docking : Use AutoDock Vina to predict binding interactions with Mtb cytochrome bc1 complex vs. human homologs .
- Selectivity profiling : Screen against a panel of eukaryotic enzymes (e.g., cytochrome P450) to identify off-target liabilities .
Q. How should researchers address discrepancies in this compound’s metabolic stability across species?
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with existing antitubercular drugs?
Apply Chou-Talalay combination index (CI) analysis :
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism Example workflow:
- Test this compound with rifampicin, bedaquiline, etc., in 2D checkerboard assays.
- Calculate CI values using CompuSyn software.
- Validate synergy in macrophage infection models .
Methodological and Ethical Considerations
Q. How to ensure reproducibility in this compound synthesis?
What criteria define a robust research question for this compound studies?
Align with FINER criteria :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
